cis-beta-Hydroxy Tamoxifen
CAS No.: 97151-04-7
Cat. No.: VC0016057
Molecular Formula: C₂₆H₂₉NO₂
Molecular Weight: 387.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97151-04-7 |
|---|---|
| Molecular Formula | C₂₆H₂₉NO₂ |
| Molecular Weight | 387.51 |
| IUPAC Name | (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol |
| Standard InChI | InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+ |
| SMILES | CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Isomerization Mechanisms and Dynamics
Cytochrome P450-Catalyzed Isomerization
A significant aspect of 4-hydroxytamoxifen's biochemistry is the cis–trans isomerization catalyzed by cytochrome P450 (CYP) enzymes. Several isoforms from the CYP superfamily, including CYP1B1, CYP2B6, and CYP2C19, facilitate this conversion .
The isomerization mechanism involves redox processes that proceed through a cationic intermediate. Density Functional Theory (DFT) calculations strongly suggest that the cationic cis-isomer is more than 3 kcal/mol more stable than the trans form, which results in an easier conversion from trans-to-cis than from cis-to-trans .
This cis–trans isomerization represents a relatively rare reaction type for CYP enzymes and is attributed to the absence of a second abstractable proton on the ethenyl group of triarylvinyl substrates. Instead of forming stable dehydrogenation products, the reaction generates cationic intermediates that enable isomerization to occur .
Equilibrium Dynamics
Contrary to earlier reports suggesting a Z:E isomer equilibrium ratio of 70:30, more recent research has revealed that 4-hydroxytamoxifen in solution equilibrates at a Z:E isomer ratio of approximately 50:50 . This equilibrium ratio, once attained, remains stable over time.
Table 1: Equilibrium Ratios of 4-Hydroxytamoxifen Isomers Under Different Storage Conditions
| Temperature | Time Period | Z-isomer (%) | E-isomer (%) | Reference |
|---|---|---|---|---|
| 25°C | Equilibrium | ~50 | ~50 | |
| 30°C | Equilibrium | ~50 | ~50 | |
| 40°C | Equilibrium | ~50 | ~50 |
This 50:50 equilibrium ratio is particularly significant as it corresponds to the in vitro physiological equilibrium ratio found in tissues, making it suitable for pharmaceutical formulations intended for human administration .
Comparative Biological Activity
Receptor Binding and Potency
The Z (trans) and E (cis) isomers of 4-hydroxytamoxifen exhibit markedly different biological activities. Research indicates that the trans isomer is a potent antiestrogen, while the cis isomer demonstrates substantially weaker antiestrogenic properties—approximately 100 times less potent when tested in T47D breast cancer cells in vitro .
4-Hydroxytamoxifen binds to estrogen receptors (ER) and estrogen-related receptors (ERR), exerting both estrogenic and anti-estrogenic effects depending on the tissue context . As a cell-permeable, selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen has a higher affinity for binding to estrogen receptors compared to tamoxifen and its other metabolites .
Table 2: Comparative Properties of 4-Hydroxytamoxifen Isomers
Gene Expression Effects
4-Hydroxytamoxifen impacts the expression and function of several genes and proteins involved in cellular processes. These include direct effects on estrogen receptors (ESR1, ESR2) and related receptors like estrogen-related receptor gamma (ESRRG) .
Table 3: Gene and Protein Targets of 4-Hydroxytamoxifen
Pharmacological Properties
Mechanism of Action
4-Hydroxytamoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells. The compound leads to a decrease in tumor growth factor α and insulin-like growth factor 1, while increasing sex hormone binding globulin. The increase in sex hormone binding globulin limits the amount of freely available estradiol, thereby reducing levels of factors that stimulate tumor growth .
Additionally, 4-hydroxytamoxifen has been shown to induce apoptosis in estrogen receptor-positive cells. This action is thought to result from inhibition of protein kinase C, which prevents DNA synthesis. Alternative theories suggest the apoptotic effect may be related to the approximately three-fold increase in intracellular and mitochondrial calcium ion levels following administration, or the induction of tumor growth factor β .
Pharmacokinetics
The pharmacokinetic properties of 4-hydroxytamoxifen vary depending on the route of administration. In transdermal applications, the compound shows a distinct distribution pattern compared to oral administration of tamoxifen.
Table 4: Pharmacokinetic Comparison of Transdermal vs. Oral Administration
Pharmaceutical Formulations
The discovery that 4-hydroxytamoxifen in solution equilibrates at a Z:E isomer ratio of approximately 50:50, rather than the previously reported 70:30 ratio, has significant implications for pharmaceutical formulations . Compositions with this equilibrated ratio are particularly suitable for administration to human subjects since they correspond to the in vitro physiological equilibrium ratio found in tissues .
A patent describes a pharmaceutical composition comprising 4-hydroxy tamoxifen as an active agent, wherein approximately 50% of the 4-hydroxy tamoxifen exists in the Z isomeric form and the remainder in the E isomeric form . This balanced isomer ratio represents a chemically stable composition that remains consistent over time under various storage conditions.
Clinical Applications and Research Findings
Anticancer Effects
4-Hydroxytamoxifen demonstrates significant anticancer properties, particularly in estrogen receptor-positive breast cancer. The compound's binding to estrogen receptors and subsequent modulation of downstream signaling pathways leads to reduced cell proliferation and increased apoptosis in cancer cells .
A randomized Phase II presurgical trial compared transdermal 4-hydroxytamoxifen gel to oral tamoxifen in women with ductal carcinoma in situ (DCIS). The study measured Ki67 labeling in DCIS lesions as the primary endpoint, with posttherapy Ki67 decreasing by 3.4% in the 4-OHT gel group and 5.1% in the oral tamoxifen group (P≤0.03 in both groups) . This reduction was statistically similar between the two treatment groups (P=0.99), suggesting that topical application may achieve comparable anticancer effects to oral administration with potentially fewer systemic effects .
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